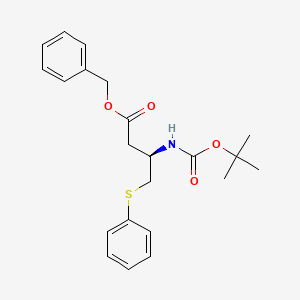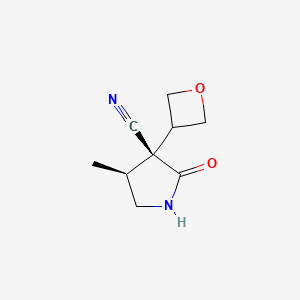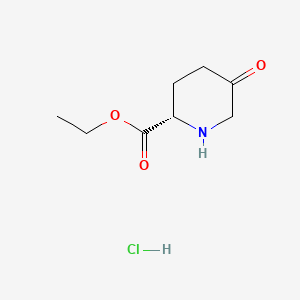
1-Chloro-3-(chloromethyl)-2-fluoro-5-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-(chloromethyl)-2-fluoro-5-nitrobenzene is an organic compound with the molecular formula C7H4Cl2FNO2 It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(chloromethyl)-2-fluoro-5-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 1-chloro-3-(chloromethyl)-2-fluorobenzene, followed by purification steps to isolate the desired product. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid, and the process is carried out under controlled temperatures to ensure the selective nitration of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, pressure, and concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, advanced purification techniques like distillation and crystallization are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
1-Chloro-3-(chloromethyl)-2-fluoro-5-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.
Reduction: Formation of 1-chloro-3-(chloromethyl)-2-fluoro-5-aminobenzene.
Oxidation: Formation of oxidized benzene derivatives, although these reactions are less common.
科学的研究の応用
1-Chloro-3-(chloromethyl)-2-fluoro-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Chloro-3-(chloromethyl)-2-fluoro-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloromethyl group can undergo nucleophilic substitution. These interactions can lead to the formation of reactive intermediates that exert biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-Chloro-3-(chloromethyl)-2-fluoro-4-nitrobenzene
- 1-Chloro-3-(chloromethyl)-2-fluoro-5-aminobenzene
- 1-Chloro-3-(chloromethyl)-2-fluoro-5-methylbenzene
Uniqueness
1-Chloro-3-(chloromethyl)-2-fluoro-5-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and potential applications. The presence of both electron-withdrawing (nitro and fluoro) and electron-donating (chloromethyl) groups creates a compound with versatile reactivity, making it valuable in various synthetic and research contexts.
特性
分子式 |
C7H4Cl2FNO2 |
|---|---|
分子量 |
224.01 g/mol |
IUPAC名 |
1-chloro-3-(chloromethyl)-2-fluoro-5-nitrobenzene |
InChI |
InChI=1S/C7H4Cl2FNO2/c8-3-4-1-5(11(12)13)2-6(9)7(4)10/h1-2H,3H2 |
InChIキー |
NOGZMZBVWNJLSQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1CCl)F)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B13907552.png)






![tert-butyl (3aR,6aR)-3a-hydroxy-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B13907578.png)
![2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B13907588.png)





